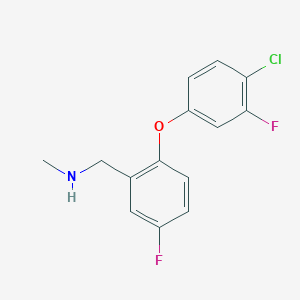
1-(2-(4-chloro-3-fluorophenoxy)-5-fluorophenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amine derivative with two phenyl rings, one of which is substituted with a fluorine atom and the other with a chloro and a fluorine atom. Both phenyl rings are connected through an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, ether, and halogen substituents. The amine could act as a nucleophile or base, the ether oxygen could coordinate to metal ions or Lewis acids, and the halogens could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the overall molecular shape could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of fluoro-containing compounds like 1-(2-(4-chloro-3-fluorophenoxy)-5-fluorophenyl)-N-methylmethanamine is a critical step in the development of various pharmacophores and biologically active molecules. For instance, compounds with 4-fluoro-3-(phenoxy)phenyl groups have been synthesized and shown promising antibacterial activities, suggesting their potential in pharmaceutical applications (Holla et al., 2003). Furthermore, the electrophilic amination of 4-fluorophenol has been studied, showcasing the chemical reactivity of such compounds and their potential in synthesizing new derivatives with various applications (Bombek et al., 2004).
Analytical and Quantum Chemical Studies
- The structure and properties of fluoro-containing compounds have been examined through spectral analysis and quantum chemical studies. For instance, 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-ones were synthesized and analyzed, with their photo physical properties and chemical reactivity studied through various computational methods, highlighting their potential in further scientific applications (Satheeshkumar et al., 2017).
Biological Activities and Pharmaceutical Applications
- Several studies have demonstrated the biological activities of fluoro-containing compounds, indicating their significance in the development of new pharmaceuticals. For example, various thiourea derivatives with fluorine substituents have been synthesized and tested for their antimicrobial activities against bacterial cells, showing significant potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Additionally, compounds structurally related to this compound have been synthesized and evaluated for their cytotoxic and enzyme inhibitory effects, providing insights into their potential use in cancer therapy (Yamali et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-5-14(9)19-11-3-4-12(15)13(17)7-11/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUBIIDSKNVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)
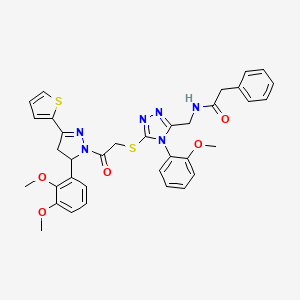
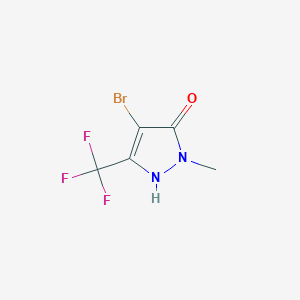
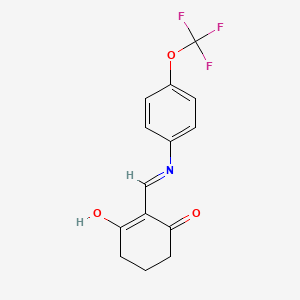
![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)
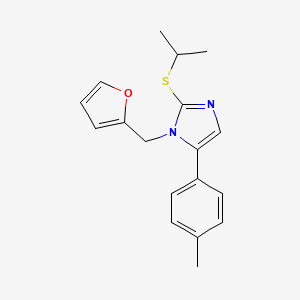
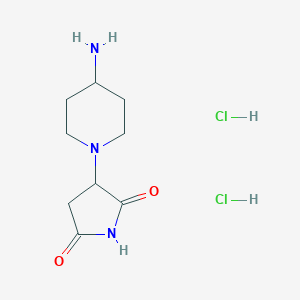
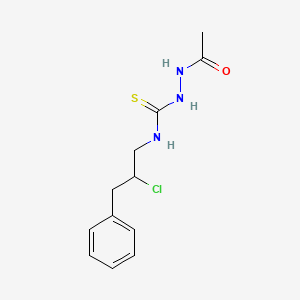
![1-[4-(benzoylamino)phenyl]-N-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610203.png)